The Occurrence and Analysis of Cyanidin 3-Sambubioside: A Technical Guide
The Occurrence and Analysis of Cyanidin 3-Sambubioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyanidin 3-sambubioside, a naturally occurring anthocyanin with significant research interest. The document details its primary natural sources, quantitative data, comprehensive experimental protocols for its extraction and analysis, and the fundamental biosynthetic pathways involved in its production in plants.
Natural Sources of Cyanidin 3-Sambubioside
Cyanidin 3-sambubioside is a red-purple pigment found in a variety of plant species, contributing to the vibrant coloration of their fruits, flowers, and leaves. Berries are a particularly rich source of this compound. Black elderberry (Sambucus nigra) stands out as one of the most significant sources, containing high concentrations of Cyanidin 3-sambubioside.[1] It is also present in redcurrant (Ribes rubrum) and to a lesser extent in other berries such as bilberries and cranberries.[2]
Beyond edible berries, various ornamental flowers have been identified as sources of Cyanidin 3-sambubioside and its derivatives. These include the purple-violet flowers of Matthiola incana (stock) and Lobularia maritima (sweet alyssum), where it often exists in acylated forms.[3][4] The calyces of Hibiscus sabdariffa (Roselle) are another notable source, containing both Cyanidin 3-sambubioside and Delphinidin 3-sambubioside as major anthocyanins.[5]
Quantitative Data of Cyanidin 3-Sambubioside in Natural Sources
The concentration of Cyanidin 3-sambubioside can vary significantly between different plant species and even between cultivars of the same species, influenced by factors such as ripeness, growing conditions, and processing methods. The following tables summarize the quantitative data available in the scientific literature.
| Plant Source | Plant Part | Concentration (mg/100g Fresh Weight) | Reference |
| Black elderberry (Sambucus nigra) | Fruit | 269.00 - 706.38 | |
| Redcurrant (Ribes rubrum) | Fruit | 4.38 - 14.57 | |
| Bilberry (Vaccinium myrtillus) | Fruit | > 0.3 |
| Plant Source | Plant Part | Total Anthocyanin Content (mg/g Dry Weight) | Cyanidin 3-sambubioside as a major component | Reference |
| Hibiscus sabdariffa (Roselle) | Calyx | up to 32.7 | Yes | |
| Natal Plum (Carissa macrocarpa) | Fruit | Not specified | Yes |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of Cyanidin 3-sambubioside from plant materials.
Extraction of Cyanidin 3-Sambubioside
A common and effective method for extracting anthocyanins, including Cyanidin 3-sambubioside, from plant material involves the use of acidified methanol.
Materials:
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Fresh or frozen plant material (e.g., berries, flower petals)
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Methanol
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Formic acid or Hydrochloric acid (HCl)
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Blender or homogenizer
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Centrifuge
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Filter paper
Protocol:
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Homogenize 10 grams of the plant material with 100 mL of methanol containing 1% formic acid (v/v).
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Agitate the mixture on a shaker for 2 hours at room temperature, protected from light.
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collect the supernatant.
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Repeat the extraction process on the remaining plant residue to ensure complete extraction.
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Combine the supernatants and filter them through filter paper.
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The resulting extract can be concentrated under vacuum for subsequent purification and analysis.
Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to clean up the crude extract and isolate the anthocyanin fraction.
Materials:
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C18 SPE cartridges
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Methanol
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Acidified water (e.g., water with 0.1% formic acid)
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Nitrogen gas supply for drying
Protocol:
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Conditioning: Activate the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water.
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Loading: Load the concentrated plant extract onto the conditioned cartridge.
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Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.
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Elution: Elute the anthocyanins from the cartridge with 5 mL of acidified methanol.
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Drying: Dry the eluted fraction under a stream of nitrogen gas.
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Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation and quantification of Cyanidin 3-sambubioside.
Instrumentation:
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HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Diode Array Detector (DAD) or Mass Spectrometer (MS)
Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile
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Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Injection Volume: 10 µL
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Detection: DAD at 520 nm for anthocyanins. For MS detection, electrospray ionization (ESI) in positive mode is typically used, monitoring for the specific mass-to-charge ratio (m/z) of Cyanidin 3-sambubioside.
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of Cyanidin 3-sambubioside.
Biosynthesis of Cyanidin 3-Sambubioside
The biosynthesis of Cyanidin 3-sambubioside follows the general flavonoid and anthocyanin pathways, which are well-established in plant biochemistry. The process begins with the shikimate pathway, leading to the production of the amino acid L-phenylalanine.
// Nodes PEP [label="Phosphoenolpyruvate +\nErythrose 4-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaringeninChalcone [label="Naringenin Chalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Naringenin [label="Naringenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrokaempferol [label="Dihydrokaempferol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leucocyanidin [label="Leucocyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin [label="Cyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin3Sambubioside [label="Cyanidin 3-sambubioside", fillcolor="#34A853", fontcolor="#FFFFFF"]; MalonylCoA [label="3 x Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];
// Enzymes PAL [label="PAL", shape=plaintext, fontcolor="#5F6368"]; C4H [label="C4H", shape=plaintext, fontcolor="#5F6368"]; FourCL [label="4CL", shape=plaintext, fontcolor="#5F6368"]; CHS [label="CHS", shape=plaintext, fontcolor="#5F6368"]; CHI [label="CHI", shape=plaintext, fontcolor="#5F6368"]; F3H [label="F3H", shape=plaintext, fontcolor="#5F6368"]; F3primeH [label="F3'H", shape=plaintext, fontcolor="#5F6368"]; DFR [label="DFR", shape=plaintext, fontcolor="#5F6368"]; ANS [label="ANS", shape=plaintext, fontcolor="#5F6368"]; UGT [label="UGT (Sambubiose)", shape=plaintext, fontcolor="#5F6368"];
// Edges PEP -> Shikimate; Shikimate -> Phenylalanine; Phenylalanine -> CoumaroylCoA [label="PAL, C4H, 4CL"]; CoumaroylCoA -> NaringeninChalcone [label="CHS"]; MalonylCoA -> NaringeninChalcone; NaringeninChalcone -> Naringenin [label="CHI"]; Naringenin -> Dihydrokaempferol [label="F3H"]; Dihydrokaempferol -> Leucocyanidin [label="F3'H, DFR"]; Leucocyanidin -> Cyanidin [label="ANS"]; Cyanidin -> Cyanidin3Sambubioside [label="UGT"]; } Biosynthesis of Cyanidin 3-sambubioside.
The key enzymes involved in this pathway are:
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PAL: Phenylalanine ammonia-lyase
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C4H: Cinnamate 4-hydroxylase
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4CL: 4-coumarate:CoA ligase
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CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
F3H: Flavanone 3-hydroxylase
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F3'H: Flavonoid 3'-hydroxylase
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DFR: Dihydroflavonol 4-reductase
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ANS: Anthocyanidin synthase
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UGT: UDP-glycosyltransferase
The final step in the formation of Cyanidin 3-sambubioside is the glycosylation of the cyanidin aglycone. A specific UDP-glycosyltransferase (UGT) facilitates the transfer of a sambubiose sugar moiety to the 3-hydroxyl group of the cyanidin molecule.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the extraction and analysis of Cyanidin 3-sambubioside from a plant source.
// Nodes PlantMaterial [label="Plant Material\n(e.g., Berries, Flowers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Acidified Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Solid-Phase Extraction - C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurifiedFraction [label="Purified Anthocyanin Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis\n(HPLC-DAD/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PlantMaterial -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> Purification; Purification -> PurifiedFraction; PurifiedFraction -> Analysis; Analysis -> Data; } General experimental workflow.
This workflow provides a robust framework for researchers to isolate and quantify Cyanidin 3-sambubioside, enabling further investigation into its biological activities and potential applications in drug development and other scientific fields.
